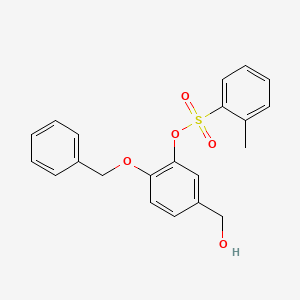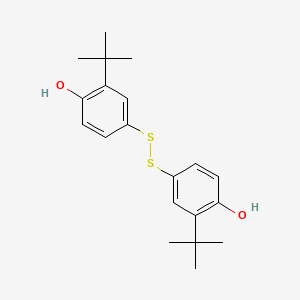
4,4'-Dithiobis[2-(1,1-dimethylethyl)-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dithiobis[2-(1,1-dimethylethyl)-phenol] is a chemical compound with the molecular formula C30H46O2S. It is also known by other names such as α,α’-thiobis(2,6-di-tert-butyl-p-cresol) and bis-[3,5-di-tert-butyl-4-hydroxybenzyl]sulfide . This compound is primarily used in the fabrication of coatings based on epoxy resins for environmental protection of microelectronics .
Vorbereitungsmethoden
The synthesis of 4,4’-Dithiobis[2-(1,1-dimethylethyl)-phenol] involves the reaction of 2,6-di-tert-butylphenol with sulfur dichloride. The reaction typically occurs in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
4,4’-Dithiobis[2-(1,1-dimethylethyl)-phenol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiol groups.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-Dithiobis[2-(1,1-dimethylethyl)-phenol] has a wide range of scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various polymers and resins.
Biology: The compound has been studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of coatings for environmental protection of microelectronics.
Wirkmechanismus
The mechanism of action of 4,4’-Dithiobis[2-(1,1-dimethylethyl)-phenol] involves its ability to act as an antioxidant. The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The disulfide bond can also undergo redox reactions, contributing to its antioxidant activity .
Vergleich Mit ähnlichen Verbindungen
4,4’-Dithiobis[2-(1,1-dimethylethyl)-phenol] can be compared with similar compounds such as:
Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-: This compound has similar antioxidant properties but differs in its molecular structure and specific applications.
Phenol, 4,4’-thiobis[2-(1,1-dimethylethyl)-6-methyl-: Another related compound with antioxidant properties, used in different industrial applications.
These comparisons highlight the unique structural features and specific uses of 4,4’-Dithiobis[2-(1,1-dimethylethyl)-phenol] in various fields.
Eigenschaften
CAS-Nummer |
7580-89-4 |
|---|---|
Molekularformel |
C20H26O2S2 |
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
2-tert-butyl-4-[(3-tert-butyl-4-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C20H26O2S2/c1-19(2,3)15-11-13(7-9-17(15)21)23-24-14-8-10-18(22)16(12-14)20(4,5)6/h7-12,21-22H,1-6H3 |
InChI-Schlüssel |
BEIZJWUDCUUSEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)SSC2=CC(=C(C=C2)O)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyano(3-phenoxyphenyl)methyl (2S)-2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate](/img/structure/B13407927.png)
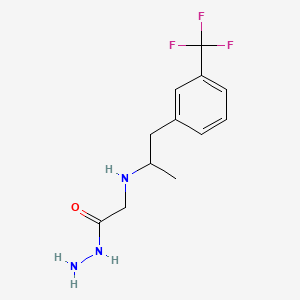
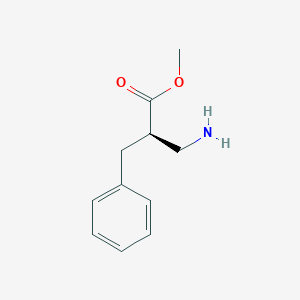
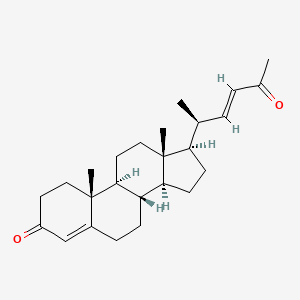
![(3aR,5aR,9aS)-3a,6,6-trimethyl-4,5,5a,7,8,9,9a,9b-octahydro-1H-benzo[e][1]benzofuran-2-one](/img/structure/B13407959.png)

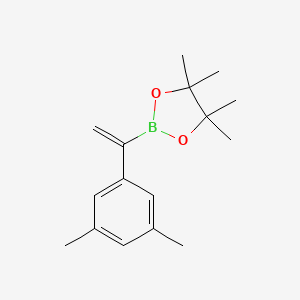
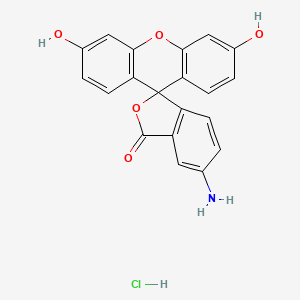
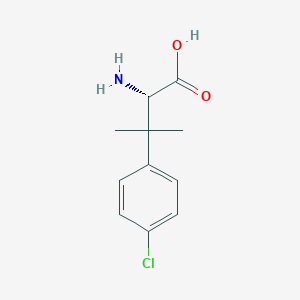
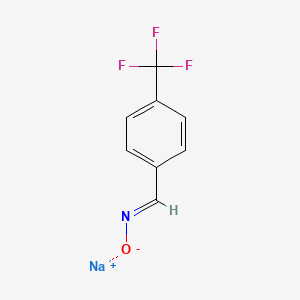
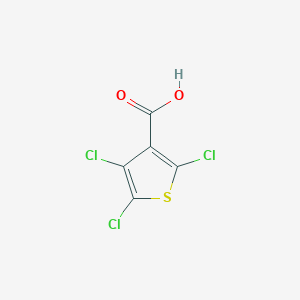
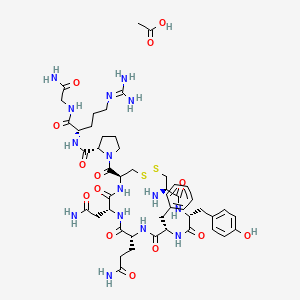
![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)
